5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde
CAS No.:
Cat. No.: VC13688211
Molecular Formula: C13H13FN2O2
Molecular Weight: 248.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H13FN2O2 |
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Molecular Weight | 248.25 g/mol |
IUPAC Name | 3-(5-fluoro-2-propan-2-yloxyphenyl)-1H-pyrazole-5-carbaldehyde |
Standard InChI | InChI=1S/C13H13FN2O2/c1-8(2)18-13-4-3-9(14)5-11(13)12-6-10(7-17)15-16-12/h3-8H,1-2H3,(H,15,16) |
Standard InChI Key | XBUHYTXQIKNGFY-UHFFFAOYSA-N |
SMILES | CC(C)OC1=C(C=C(C=C1)F)C2=NNC(=C2)C=O |
Canonical SMILES | CC(C)OC1=C(C=C(C=C1)F)C2=NNC(=C2)C=O |
Introduction
Structural and Chemical Characteristics
The molecular formula of 5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde is , with a molecular weight of 276.27 g/mol. The pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) serves as the central scaffold, while the 5-fluoro-2-isopropoxyphenyl group introduces steric and electronic effects that modulate solubility and reactivity . The aldehyde (-CHO) substituent at position 3 enhances electrophilicity, making the compound a potential intermediate for further functionalization via condensation or nucleophilic addition reactions .
Key structural features include:
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Fluorine Substituent: The electron-withdrawing fluorine atom at the 5-position of the phenyl ring influences electron density distribution, potentially enhancing metabolic stability and binding affinity to biological targets .
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Isopropoxy Group: The bulky isopropoxy moiety at the 2-position introduces steric hindrance, which may affect crystallization behavior and intermolecular interactions .
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Aldehyde Functionality: The aldehyde group enables participation in Schiff base formation or redox reactions, expanding its utility in synthetic chemistry .
Comparative analysis with structurally related compounds reveals distinct differences in physicochemical properties. For instance, ethyl 5-(2-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS: 1326810-58-5) shares a fluorophenyl-pyrazole backbone but replaces the aldehyde with an ester group, resulting in altered polarity and bioavailability .
Synthetic Routes and Optimization
The synthesis of 5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde can be inferred from methodologies used for analogous pyrazole derivatives. A plausible route involves:
Condensation and Cyclization
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Formation of the Pyrazole Core: Reacting a fluorinated β-keto ester with hydrazine hydrate under acidic conditions generates the pyrazole ring. For example, 2-(5-fluoro-2-isopropoxyphenyl)acetophenone could serve as the starting material .
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Introduction of the Aldehyde Group: Vilsmeier-Haack formylation at the 3-position of the pyrazole ring introduces the aldehyde functionality. This step typically employs phosphoryl chloride (POCl) and dimethylformamide (DMF) as reagents .
Catalytic Hydrogenation
Patent CN113845459A describes a two-step reduction process for synthesizing 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, which can be adapted for pyrazole derivatives :
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First Reduction: 2-(2-Fluorobenzoyl)malononitrile undergoes hydrogenation with a palladium catalyst to form an intermediate amine.
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Second Reduction: Subsequent treatment with Raney nickel and hydrogen yields the final aldehyde product.
Optimization Parameters:
Parameter | Condition |
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Catalyst | 10% Pd/C or Raney nickel |
Temperature | 45–50°C (Step 1); 15–25°C (Step 2) |
Reaction Time | 8–9 hours (Step 1); 15–16 hours (Step 2) |
Solvent System | Tetrahydrofuran/Water (1:5 v/v) |
This method minimizes intermediate isolation, improving yield (up to 54.3% for analogous compounds) and reducing waste .
Physicochemical and Spectroscopic Properties
While experimental data for 5-(5-Fluoro-2-isopropoxyphenyl)-1H-pyrazole-3-carbaldehyde are scarce, inferences can be drawn from related structures:
Solubility and Stability
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Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the aldehyde and fluorine substituents. Limited solubility in water (<1 mg/mL) .
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Stability: Susceptible to oxidation at the aldehyde group; storage under inert atmosphere recommended.
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at ~1700 cm (C=O stretch of aldehyde) and ~1250 cm (C-F stretch) .
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NMR Spectroscopy:
Applications in Materials Science
The compound’s electronic properties make it a candidate for optoelectronic materials. The fluorine atom’s electronegativity and the aldehyde’s conjugation capacity enable applications in:
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Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer component.
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Coordination Polymers: The aldehyde group facilitates metal-ligand bonding, forming frameworks with tunable porosity .
Comparative Analysis with Analogous Compounds
A comparison with structurally related molecules highlights the impact of substituents on properties:
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